2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin

Catalog No.
S876806
CAS No.
425365-66-8
M.F
C45H84N2O17
M. Wt
925.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin

CAS Number

425365-66-8

Product Name

2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-(2-methoxyethoxymethoxy)-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C45H84N2O17

Molecular Weight

925.2 g/mol

InChI

InChI=1S/C45H84N2O17/c1-16-33-45(10,52)38(48)28(4)35(46-59-25-57-20-18-54-14)26(2)22-43(8,51)40(64-42-37(58-24-56-19-17-53-13)32(47(11)12)21-27(3)60-42)29(5)36(30(6)41(50)62-33)63-34-23-44(9,55-15)39(49)31(7)61-34/h26-34,36-40,42,48-49,51-52H,16-25H2,1-15H3/b46-35-/t26-,27-,28+,29+,30-,31+,32+,33-,34+,36+,37-,38-,39+,40-,42+,43-,44-,45-/m1/s1

InChI Key

KYAPHMSJPGQOSY-DXBODRHJSA-N

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O

Synonyms

(9E)-2’-O-[(2-Methoxyethoxy)methyl] Erythromycin 9-[O-[(2-Methoxyethoxy)methyl]oxime];

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O
  • Origin: 2'-O-MEM-Roxithromycin is a synthetically modified version of Roxithromycin, a semi-synthetic derivative of the macrolide antibiotic Erythromycin [].
  • Significance: Limited information exists regarding the specific purpose of 2'-O-MEM-Roxithromycin. However, given its relation to Roxithromycin, it is possible that it possesses similar antibacterial properties. Research suggests that it may be a metabolite or an impurity of Roxithromycin synthesis [].

Molecular Structure Analysis

2'-O-MEM-Roxithromycin shares the core structure of Roxithromycin, a complex macrolide ring containing 14-membered and 16-membered lactone rings with several hydroxyl and methoxy functional groups []. The key difference lies in the modification at the 2' position of the sugar moiety. In Roxithromycin, a hydrogen atom is present at this position, whereas in 2'-O-MEM-Roxithromycin, a "2-methoxyethoxymethyl" group (CH3OCH2CH2OCH2O-) is attached []. This modification might alter some of the properties of the molecule compared to Roxithromycin.

As research on 2'-O-MEM-Roxithromycin is limited, a definitive mechanism of action cannot be established. However, based on its structural similarity to Roxithromycin, it is likely to share the same mechanism. Roxithromycin binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and ultimately stopping bacterial growth [].

XLogP3

3.4

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

4

Exact Mass

924.57699922 g/mol

Monoisotopic Mass

924.57699922 g/mol

Heavy Atom Count

64

Wikipedia

PUBCHEM_71750076

Dates

Last modified: 04-15-2024

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